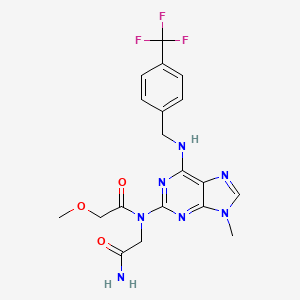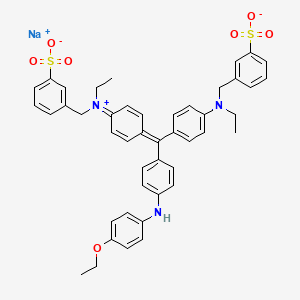
Brilliant Blue R
説明
Molecular Structure Analysis
Brilliant Blue R has a complex molecular structure with the formula C45H44N3NaO7S2 . Its molecular weight is 825.96652 g/mol . The structure includes various functional groups, contributing to its unique properties .Chemical Reactions Analysis
Brilliant Blue R can undergo various reactions. For instance, it can be degraded using organometallic silver nanoparticles synthesized through a green chemistry method . The rate-limiting step of Brilliant Blue R decolorization depends on the external mass transfer resistance .Physical And Chemical Properties Analysis
Brilliant Blue R is insoluble in cold water, slightly soluble in hot water, and slightly soluble in ethanol . It has an absorbance peak at 587 nm . It is also known to form combustible dust concentrations in air .科学的研究の応用
1. Removal of Toxic Dye from Aqueous Solutions
- Application Summary: Brilliant Blue R is used in the treatment of effluent by agricultural waste biomass. The removal of toxic Remazol Brilliant Blue-R (RBBR) from aqueous solutions using HNO3-treated Juglans nigra (walnut) shell biomass carbon as an adsorbent has been examined .
- Methods of Application: Various experimental conditions were examined, such as initial pH, adsorbate concentration, adsorbent dosage, particle size, agitation speed, and type of electrolyte .
- Results: The optimum pH, adsorbent dosage, and particle size were found to be 1.5, 7 g L −1, and 64 μm, respectively for maximum decolorization efficiency (98.24%). The maximum monolayer adsorption capacity, (q max) 54.38 mg g −1 for RBBR dye, was obtained at a temperature of 301 K .
2. Reactive Brilliant Blue Removal Using Chitosan–Biochar Hydrogel Beads
- Application Summary: Brilliant Blue R is used in the development of chitosan–biochar hydrogel beads (CBHBs) as an efficient solution for removing reactive brilliant blue (RBB KN-R) from wastewater .
- Methods of Application: The adsorption behavior and mechanism of RBB KN-R onto CBHBs were extensively studied .
- Results: At 298.15 K, the maximum adsorption capacity qm was determined to be 140.74 mg/g, with higher temperatures favoring the adsorption process .
3. Protein Band Detection After SDS-PAGE
- Application Summary: Brilliant Blue R is widely used for protein band detection after SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) .
- Methods of Application: It is a sensitive stain for protein detection in polyacrylamide gels, typically giving blue bands on a clear background .
- Results: It may be combined with other stains, such as silver stain, to distinguish different types of proteins .
4. Biosorption of Remazol Brilliant Blue R Dye
- Application Summary: Brilliant Blue R is used in the study of biosorption of Remazol Brilliant Blue R dye onto chemically modified and unmodified Yarrowia lipolytica biomass .
- Methods of Application: Biosorption studies were carried out as a function of pH, initial dye concentration, biosorbent dose, contact time, and temperature .
- Results: The highest dye biosorption capacity yield was obtained at pH 2–3 range. In the first 15 min, almost 50% RBBR dye was removed from the solution and reached equilibrium within 180 min at pH 2 .
5. Rapid Removal of Toxic Remazol Brilliant Blue-R Dye
- Application Summary: Brilliant Blue R is used in the study of rapid removal of toxic Remazol Brilliant Blue-R dye from aqueous solutions using Juglans nigra (walnut) shell biomass activated carbon .
- Methods of Application: The removal of toxic Remazol Brilliant Blue-R (RBBR) from aqueous solutions has been examined under various experimental conditions, such as initial pH, adsorbate concentration, adsorbent dosage, particle size, agitation speed, and type of electrolyte .
- Results: The maximum monolayer adsorption capacity, (q max) 54.38 mg g −1 for RBBR dye, was obtained at a temperature of 301 K .
6. Staining of Gels After Electrophoresis
- Application Summary: Brilliant Blue R is used in staining of gels after electrophoresis .
- Methods of Application: It is used as a staining agent in gel electrophoresis, a technique used to separate and analyze DNA, RNA, and proteins .
- Results: It provides clear and distinct bands for easy analysis .
7. Biosorption of Remazol Brilliant Blue R Dye
- Application Summary: Brilliant Blue R is used in the study of biosorption of Remazol Brilliant Blue R dye onto chemically modified and unmodified Yarrowia lipolytica biomass .
- Methods of Application: Biosorption studies were carried out as a function of pH, initial dye concentration, biosorbent dose, contact time, and temperature .
- Results: The highest dye biosorption capacity yield was obtained at pH 2–3 range. It has been found that the adsorption capacity is quite low at higher pH values. No differences were found between chemically modified and unmodified biomass in terms of RBBR dye biosorption capacity. In the first 15 min, almost 50% RBBR dye was removed from the solution and reached equilibrium within 180 min at pH 2 .
8. Rapid Removal of Toxic Remazol Brilliant Blue-R Dye
- Application Summary: Brilliant Blue R is used in the study of rapid removal of toxic Remazol Brilliant Blue-R dye from aqueous solutions using Juglans nigra (walnut) shell biomass activated carbon .
- Methods of Application: The removal of toxic Remazol Brilliant Blue-R (RBBR) from aqueous solutions has been examined under various experimental conditions, such as initial pH, adsorbate concentration, adsorbent dosage, particle size, agitation speed, and type of electrolyte .
- Results: The optimum pH, adsorbent dosage, and particle size were found to be 1.5, 7 g L −1, and 64 μm, respectively for maximum decolorization efficiency (98.24%). The maximum monolayer adsorption capacity, (q max) 54.38 mg g −1 for RBBR dye, was obtained at a temperature of 301 K .
9. Staining of Gels After Electrophoresis
- Application Summary: Brilliant Blue R is used in staining of gels after electrophoresis .
- Methods of Application: It is used as a staining agent in gel electrophoresis, a technique used to separate and analyze DNA, RNA, and proteins .
- Results: It provides clear and distinct bands for easy analysis .
特性
IUPAC Name |
sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLPQNGYXWVELD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N3NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910613 | |
| Record name | Coomassie brilliant blue R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue crystals; [MSDSonline] | |
| Record name | Coomassie Brilliant Blue R | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Brilliant Blue R | |
CAS RN |
6104-59-2 | |
| Record name | Coomassie brilliant blue R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Coomassie brilliant blue R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]benzhydrylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILLIANT BLUE R | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL1K0PT9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)
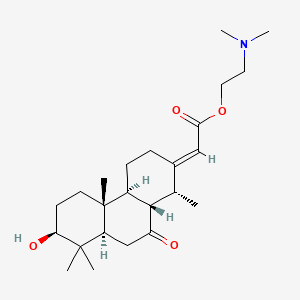
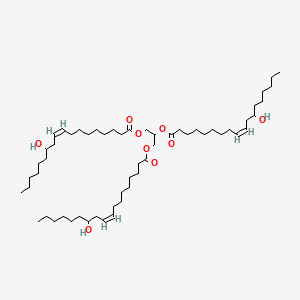
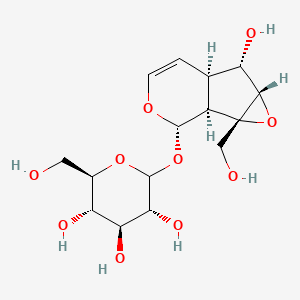
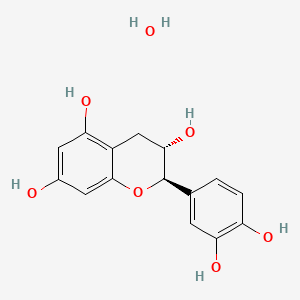
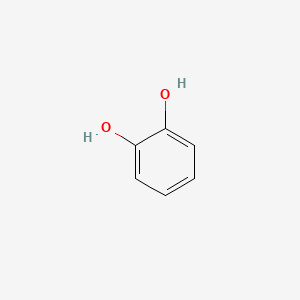
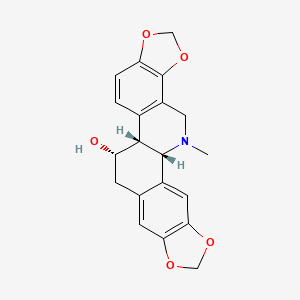
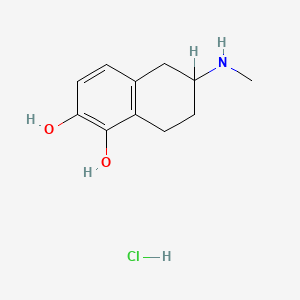
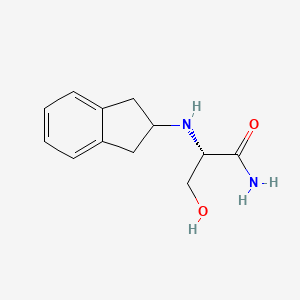
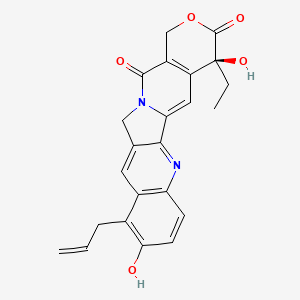
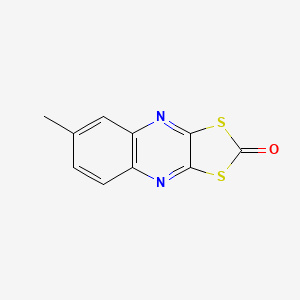
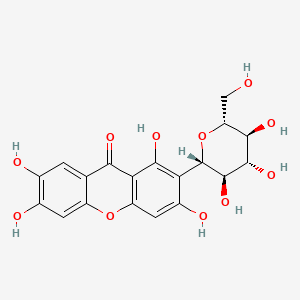
![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)
